2-{[1,1'-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide
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Overview
Description
2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide is a complex organic compound that belongs to the class of phenylacetamides This compound is characterized by its unique structure, which includes a biphenyl group and a thiazolidine ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a cyclization reaction involving a thiourea derivative and an appropriate aldehyde or ketone.
Formation of the Sulfone Group: The sulfone group is introduced by oxidizing the thiazolidine ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
- (2E)-3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
- 2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)hexanoic acid
Uniqueness
2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide is unique due to its specific combination of a biphenyl group and a thiazolidine ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-18-8-13-22(26-14-5-15-30(26,28)29)17-23(18)25-24(27)16-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-13,17H,5,14-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXGZSANUMGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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